
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate is an organic compound characterized by a unique structure that includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but with a different ester group.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains an aldehyde group instead of a phenylpropanoate group.
2-(2,3-Dioxoindolin-1-yl)propanoic acid: Features a carboxylic acid group instead of an ester.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2-phenylpropanoate |
InChI |
InChI=1S/C17H13NO4/c1-11(12-7-3-2-4-8-12)17(21)22-18-15(19)13-9-5-6-10-14(13)16(18)20/h2-11H,1H3 |
InChI-Schlüssel |
POABRWHVDSUYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


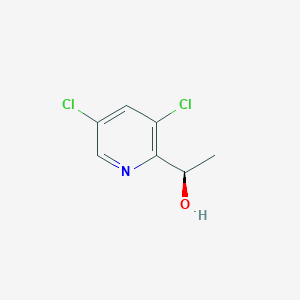
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)

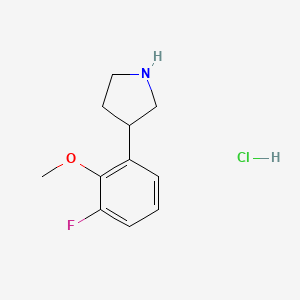
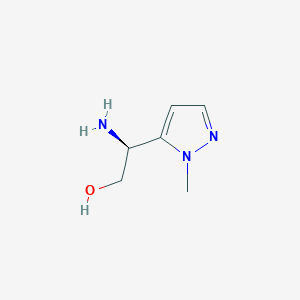
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
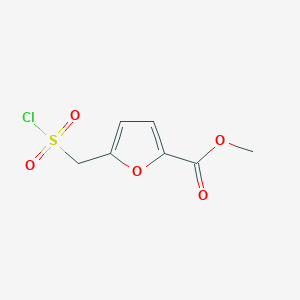
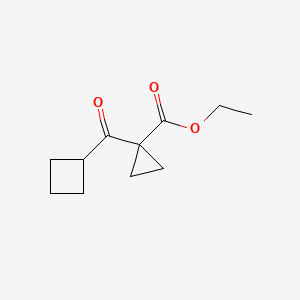
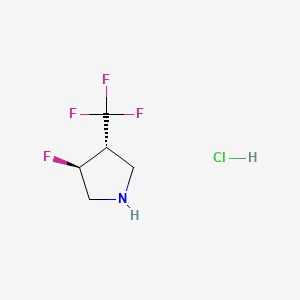
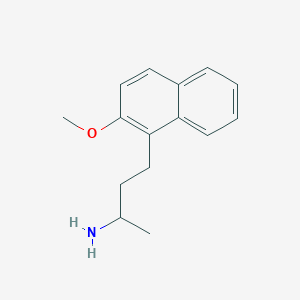
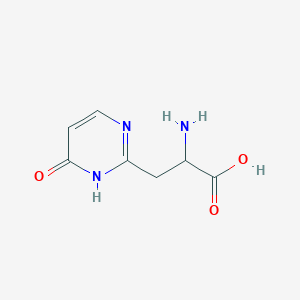
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
